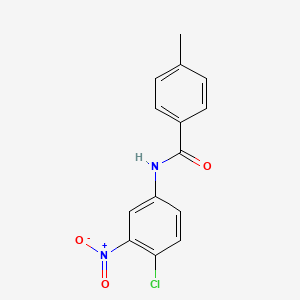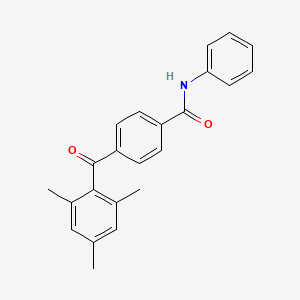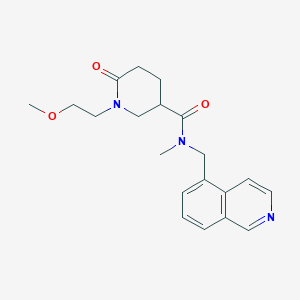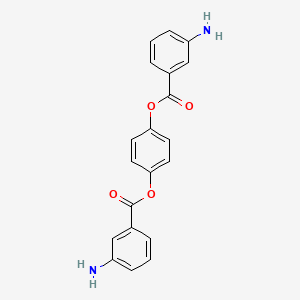![molecular formula C16H27N5O B5627736 1-cyclopentyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5627736.png)
1-cyclopentyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The study of piperidine and triazole derivatives is significant due to their potential biological activities and applications in medicinal chemistry. Piperidine derivatives are known for their presence in various therapeutic agents, and the incorporation of the 1,2,3-triazole moiety can enhance biological activity and solubility.
Synthesis Analysis
The synthesis of piperidine and triazole-containing compounds typically involves multi-step organic reactions. A common method for triazole formation is the Huisgen cycloaddition, which can be catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles. The synthesis of piperidine derivatives may involve reductive amination, followed by acylation to introduce the carboxamide group (Dotsenko et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using NMR spectroscopy and X-ray crystallography. The conformational flexibility of the piperidine ring and the planarity of the triazole ring can influence the overall molecular geometry and potential intermolecular interactions (Feskov et al., 2019).
Eigenschaften
IUPAC Name |
1-cyclopentyl-N-[3-(triazol-1-yl)propyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c22-16(17-8-4-11-21-12-9-18-19-21)14-5-3-10-20(13-14)15-6-1-2-7-15/h9,12,14-15H,1-8,10-11,13H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJLNJAEJKEOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)C(=O)NCCCN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-3-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5627653.png)
![1-[4-fluoro-3-(trifluoromethyl)benzyl]azepan-2-one](/img/structure/B5627663.png)


![1-{2-[1-(3,4-difluorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5627676.png)
![2-[3-(cyclopropylmethyl)-5-(2,3-dimethyl-1H-indol-7-yl)-1H-1,2,4-triazol-1-yl]ethanol](/img/structure/B5627690.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5627694.png)
![4-[4-(1H-pyrazol-1-yl)benzyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5627697.png)

![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5627724.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2-methoxyphenol](/img/structure/B5627730.png)


![7-(tetrahydro-2H-pyran-4-yl)-2-(2H-tetrazol-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5627754.png)